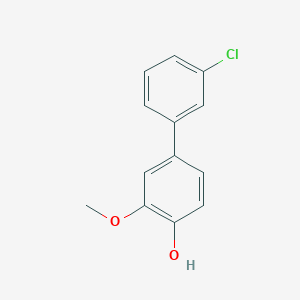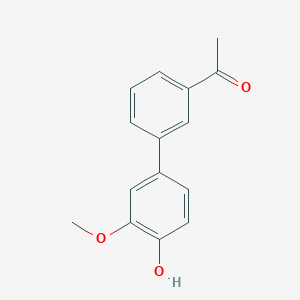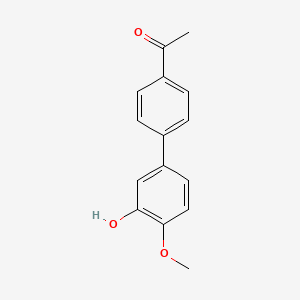
5-(3-Acetylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Acetylphenyl)-2-methoxyphenol, 95% (5-APMP-95) is a phenolic compound derived from natural sources and is used in various scientific research applications. It is widely used in the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(3-Acetylphenyl)-2-methoxyphenol, 95% has been studied for its potential uses in scientific research. It has been used in the synthesis of other compounds, including pharmaceuticals and other natural products. It has also been studied for its potential anti-inflammatory and anti-cancer properties, and its ability to inhibit the growth of certain types of bacteria.
Wirkmechanismus
The mechanism of action of 5-(3-Acetylphenyl)-2-methoxyphenol, 95% is not fully understood, but it is believed to act as an antioxidant and to inhibit the activity of certain enzymes. It has also been shown to interact with certain proteins and receptors in the body, and to modulate the activity of certain pathways.
Biochemical and Physiological Effects
5-(3-Acetylphenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of certain types of bacteria, and to have anti-cancer properties. It has also been shown to modulate the activity of certain pathways in the body, and to interact with certain proteins and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-Acetylphenyl)-2-methoxyphenol, 95% in lab experiments has several advantages. It is relatively easy to synthesize and is widely available. It is also non-toxic and has a low potential for side effects. However, it has a limited shelf life, and its effects may vary depending on the concentration used.
Zukünftige Richtungen
The potential applications of 5-(3-Acetylphenyl)-2-methoxyphenol, 95% are still being explored. Future research could focus on its potential uses in the synthesis of other compounds, as well as its ability to inhibit the growth of certain types of bacteria. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, research could focus on its potential uses in the treatment of various diseases, such as cancer and inflammation.
Synthesemethoden
5-(3-Acetylphenyl)-2-methoxyphenol, 95% is synthesized from natural sources, most commonly from the bark of the Phellodendron amurense tree. The synthesis method involves extracting the bark, treating it with alkali and extracting the phenolic compound. The compound is then purified and concentrated to achieve 95% purity.
Eigenschaften
IUPAC Name |
1-[3-(3-hydroxy-4-methoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(16)11-4-3-5-12(8-11)13-6-7-15(18-2)14(17)9-13/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXXFMNDNSMKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685540 |
Source


|
| Record name | 1-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-61-8 |
Source


|
| Record name | 1-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














